![molecular formula C14H25NO3 B2670457 tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2031258-50-9](/img/structure/B2670457.png)
tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate: is a spirocyclic compound with the molecular formula C14H25NO3 and a molecular weight of 255.35 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom. The tert-butyl group and the hydroxy group attached to the spirocyclic system contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a precursor. This compound can be synthesized by treating a solution of the precursor in dichloromethane with Dess-Martin periodinane at 0°C . The reaction is carried out in two batches to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is commonly used for the oxidation of the hydroxy group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The hydroxy and tert-butyl groups contribute to its binding affinity and specificity. The compound’s effects are mediated through its interaction with these molecular targets, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but with an oxo group instead of a hydroxy group.
tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound contains an amino group and an oxa ring, providing different chemical properties and reactivity.
tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate: This compound has a different ring size, affecting its three-dimensional structure and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)7-5-4-6-11(14)16/h11,16H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGYJRWNTKDNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2670374.png)
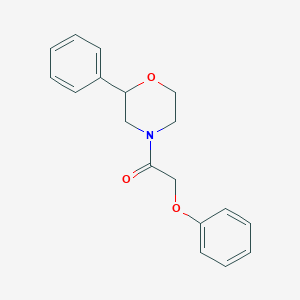
![3,4,5-TRIMETHOXY-N-[(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE](/img/structure/B2670377.png)
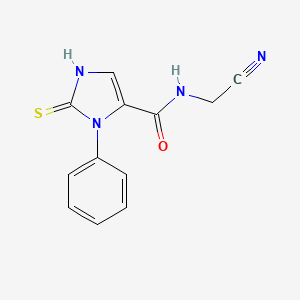
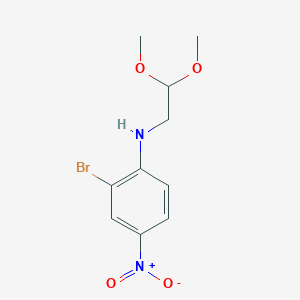
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2670380.png)
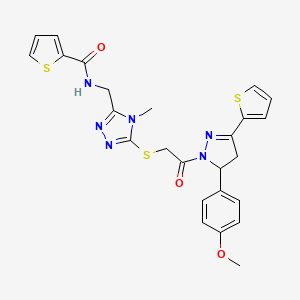
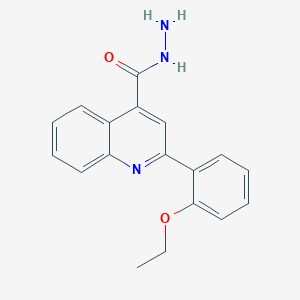
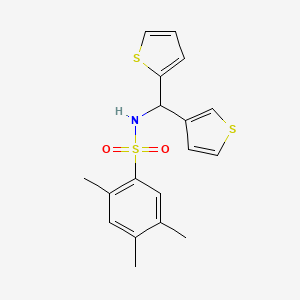
![(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2670386.png)
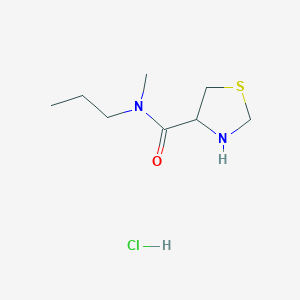
![2-Ethylsulfanyl-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2670393.png)
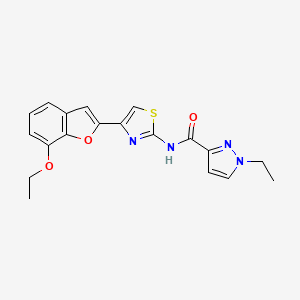
![1-ethyl-7-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2670397.png)
